4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyridine ring within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
Medically, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its properties may be harnessed to improve the efficiency of industrial processes.
Mechanism of Action
The mechanism by which 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzenesulfonamide
2-(thiophen-3-yl)pyridine
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Uniqueness
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of pyrazole, thiophene, and pyridine rings
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,18-6-4-17(5-7-18)23-11-2-10-21-23)22-13-15-3-1-9-20-19(15)16-8-12-26-14-16/h1-12,14,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNNGYZXZTYRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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